molecular formula C17H27BO3 B14026820 2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14026820
M. Wt: 290.2 g/mol
InChI Key: AJKXWBXLHRUCOB-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and an ethoxy-isopropylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2-isopropylphenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under inert conditions, such as in the presence of nitrogen or argon gas, to prevent oxidation. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the boron-carbon bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated reagents such as bromine (Br₂) or iodine (I₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to label biomolecules with boron, facilitating studies in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Its derivatives are explored for their potential as therapeutic agents, particularly in the development of boron-containing drugs.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the catalyst, facilitating the transfer of the phenyl group to the target molecule. In biological systems, the boron atom can interact with cellular components, leading to the selective accumulation of the compound in cancer cells for BNCT.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Ethoxyphenylboronic acid: A related compound with an ethoxy group, but lacking the isopropyl and dioxaborolane moieties.

    2-Isopropylphenylboronic acid: Similar structure but without the ethoxy and dioxaborolane groups.

Uniqueness

2-(4-Ethoxy-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both ethoxy and isopropyl groups, as well as the dioxaborolane ring. This combination of functional groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H27BO3

Molecular Weight

290.2 g/mol

IUPAC Name

2-(4-ethoxy-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO3/c1-8-19-13-9-10-15(14(11-13)12(2)3)18-20-16(4,5)17(6,7)21-18/h9-12H,8H2,1-7H3

InChI Key

AJKXWBXLHRUCOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)C(C)C

Origin of Product

United States

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